![molecular formula C5H5NO2 B13787525 2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- CAS No. 749849-31-8](/img/structure/B13787525.png)
2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The presence of both oxygen and nitrogen atoms within the bicyclic framework contributes to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Dieckmann cyclization of a piperidine derivative . This reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Oxa-6-azabicyclo[310]hex-4-en-3-one, 6-methyl- is unique due to its specific bicyclic structure that incorporates both oxygen and nitrogen atoms This structural feature imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Numéro CAS |
749849-31-8 |
|---|---|
Formule moléculaire |
C5H5NO2 |
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
6-methyl-2-oxa-6-azabicyclo[3.1.0]hex-4-en-3-one |
InChI |
InChI=1S/C5H5NO2/c1-6-3-2-4(7)8-5(3)6/h2,5H,1H3 |
Clé InChI |
POPMKLSPCKAVAP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C1=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



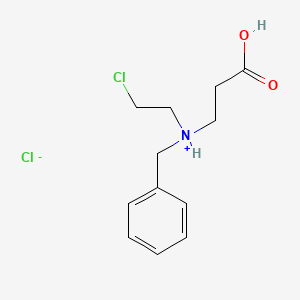
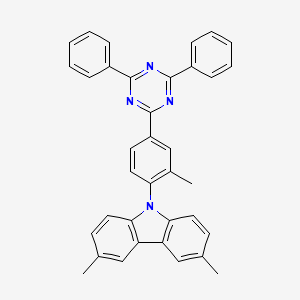
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
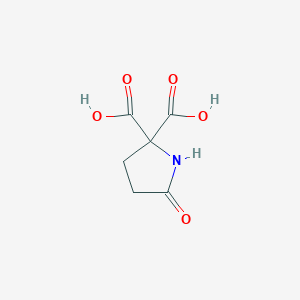

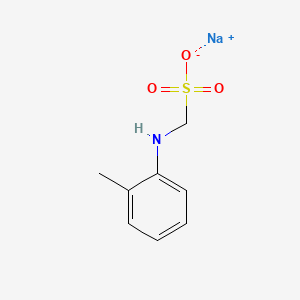

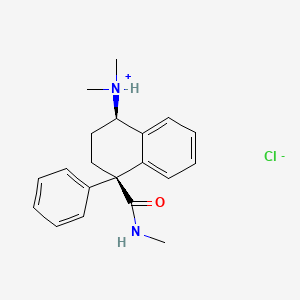
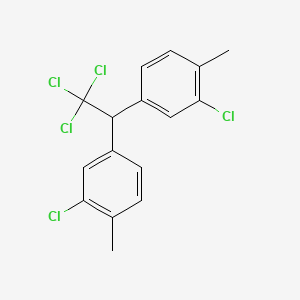

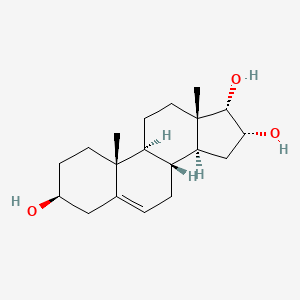
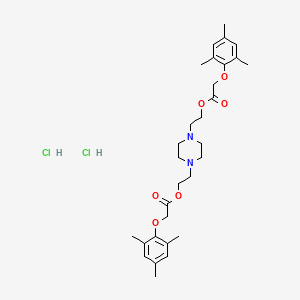
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
